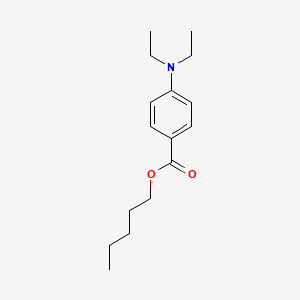

Pentyl 4-(diethylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

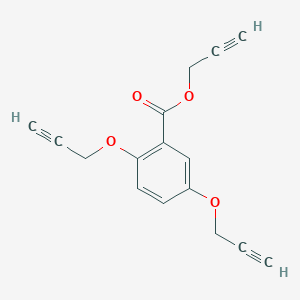

Le benzoate de pentyle 4-(diéthylamino) est un composé organique connu pour ses applications dans divers domaines, en particulier dans l'industrie cosmétique comme filtre UV. Il s'agit d'un dérivé de l'acide benzoïque et se caractérise par son groupe fonctionnel ester. Ce composé est également connu pour sa stabilité et son efficacité dans l'absorption du rayonnement ultraviolet, ce qui en fait un ingrédient précieux dans les formulations de crème solaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du benzoate de pentyle 4-(diéthylamino) implique généralement l'estérification de l'acide 4-(diéthylamino)benzoïque avec le pentanol. La réaction est catalysée par un acide, tel que l'acide sulfurique, et est effectuée sous reflux. Le schéma réactionnel général est le suivant :

Acide 4-(diéthylamino)benzoïque+pentanolH2SO4{_svg_2}Benzoate de pentyle 4-(diéthylamino)+H2O

Méthodes de production industrielle

Dans les milieux industriels, la production de benzoate de pentyle 4-(diéthylamino) est mise à l'échelle à l'aide de réacteurs à écoulement continu afin d'assurer une qualité et un rendement constants. Le processus implique la même réaction d'estérification, mais il est optimisé pour la production à grande échelle avec des conditions contrôlées de température et de pression afin de maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le benzoate de pentyle 4-(diéthylamino) subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en conditions acides ou basiques pour produire de l'acide 4-(diéthylamino)benzoïque et du pentanol.

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, en fonction des réactifs et des conditions utilisés.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants

Hydrolyse : Hydrolyse acide à l'aide d'acide chlorhydrique ou hydrolyse basique à l'aide d'hydroxyde de sodium.

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Substitution : Réactifs tels que l'acide nitrique pour la nitration et le brome pour la bromation.

Principaux produits

Hydrolyse : Acide 4-(diéthylamino)benzoïque et pentanol.

Oxydation : Divers acides carboxyliques et cétones.

Substitution : Dérivés nitro ou halogénés du benzoate de pentyle 4-(diéthylamino).

Applications de recherche scientifique

Le benzoate de pentyle 4-(diéthylamino) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et ses interactions avec les membranes biologiques.

Médecine : Investigué pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant dans les formulations topiques.

Industrie : Largement utilisé dans l'industrie cosmétique comme filtre UV dans les crèmes solaires et autres produits de soins de la peau

Mécanisme d'action

Le principal mécanisme d'action du benzoate de pentyle 4-(diéthylamino) est sa capacité à absorber le rayonnement ultraviolet, en particulier dans la gamme UV-A. Cette absorption empêche le rayonnement de pénétrer la peau et de la détériorer. Le composé y parvient en convertissant l'énergie UV absorbée en chaleur inoffensive, qui est ensuite dissipée. Les cibles moléculaires comprennent le cycle aromatique et le groupe fonctionnel ester, qui sont responsables des propriétés d'absorption UV .

Applications De Recherche Scientifique

Pentyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on cellular processes and its interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products

Mécanisme D'action

The primary mechanism of action of Pentyl 4-(diethylamino)benzoate is its ability to absorb ultraviolet radiation, particularly in the UV-A range. This absorption prevents the radiation from penetrating the skin and causing damage. The compound achieves this by converting the absorbed UV energy into harmless heat, which is then dissipated. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV absorption properties .

Comparaison Avec Des Composés Similaires

Composés similaires

- Benzoate d'éthyle 4-(diméthylamino)

- Benzoate de méthyle 4-(diméthylamino)

- Benzoate de butyle 4-(diméthylamino)

Unicité

Le benzoate de pentyle 4-(diéthylamino) est unique en raison de sa chaîne alkyle plus longue, qui améliore sa solubilité dans les solvants organiques et sa compatibilité avec diverses formulations cosmétiques. Cela le rend plus efficace en tant que filtre UV par rapport à ses analogues à chaîne plus courte .

Propriétés

Numéro CAS |

143600-98-0 |

|---|---|

Formule moléculaire |

C16H25NO2 |

Poids moléculaire |

263.37 g/mol |

Nom IUPAC |

pentyl 4-(diethylamino)benzoate |

InChI |

InChI=1S/C16H25NO2/c1-4-7-8-13-19-16(18)14-9-11-15(12-10-14)17(5-2)6-3/h9-12H,4-8,13H2,1-3H3 |

Clé InChI |

SFRJLTOGXFWYPP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCOC(=O)C1=CC=C(C=C1)N(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)

![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)